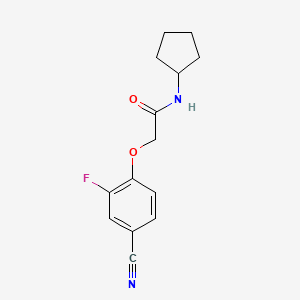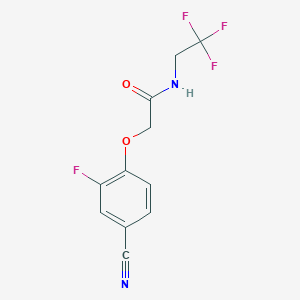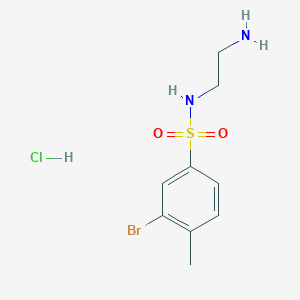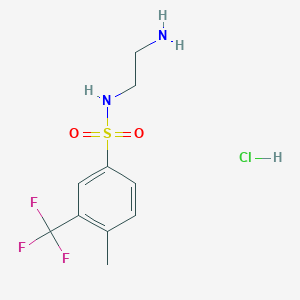
N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABP-700 is a chemical compound that belongs to the pyrazole sulfonamide family. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs) in the body. EETs are lipid signaling molecules that have been shown to have a wide range of physiological effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties. By inhibiting sEH, ABP-700 increases the levels of EETs in the body, which may have therapeutic benefits in a variety of disease conditions.
Aplicaciones Científicas De Investigación
ABP-700 has been extensively studied for its potential applications in scientific research. It has been shown to have beneficial effects in a variety of disease conditions, including hypertension, inflammation, fibrosis, and pain. In preclinical studies, ABP-700 has been shown to reduce blood pressure, improve cardiac function, and decrease inflammation and fibrosis in animal models of hypertension and heart failure. It has also been shown to have analgesic effects in animal models of pain.
Mecanismo De Acción
The mechanism of action of ABP-700 involves the inhibition of N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride, which is responsible for the metabolism of EETs in the body. EETs are lipid signaling molecules that have been shown to have a wide range of physiological effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties. By inhibiting this compound, ABP-700 increases the levels of EETs in the body, which may have therapeutic benefits in a variety of disease conditions.
Biochemical and Physiological Effects
ABP-700 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of EETs in the body, which may have beneficial effects on blood pressure, inflammation, and fibrosis. It has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ABP-700 is its potency and selectivity for N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride inhibition. It has been shown to be a highly effective inhibitor of this compound in preclinical studies, with a low IC50 value. This makes it a useful tool for studying the role of this compound and EETs in disease conditions. However, one limitation of ABP-700 is its hydrophobicity, which may limit its solubility and bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on ABP-700. One area of interest is its potential applications in the treatment of hypertension and heart failure. Preclinical studies have shown that ABP-700 can reduce blood pressure and improve cardiac function in animal models of these conditions. Another area of interest is its potential applications in the treatment of pain. ABP-700 has been shown to have analgesic effects in animal models of pain, and further research is needed to explore its potential as a pain medication. Finally, there is interest in developing more potent and selective N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride inhibitors based on the structure of ABP-700, which may have even greater therapeutic potential.
In conclusion, ABP-700 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the enzyme this compound, and has been shown to have beneficial effects in a variety of disease conditions. Further research is needed to explore its potential as a therapeutic agent in hypertension, heart failure, and pain, and to develop more potent and selective this compound inhibitors based on its structure.
Métodos De Síntesis
ABP-700 can be synthesized using a multistep process involving the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminoethanol and sodium sulfite. The resulting product is then purified using column chromatography and converted to the hydrochloride salt.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S.ClH/c13-6-7-15-19(17,18)12-8-14-16(10-12)9-11-4-2-1-3-5-11;/h1-5,8,10,15H,6-7,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYXLMJACSDLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)
![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)





![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)